Boc-Gly-Gly-OSu

概要

説明

Boc-Gly-Gly-OSu, also known as tert-butyloxycarbonyl-glycyl-glycine N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a reagent for the introduction of the Boc (tert-butyloxycarbonyl) protecting group to amino acids and peptides. This protecting group is essential in organic synthesis to prevent unwanted reactions at the amino group during peptide bond formation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Gly-OSu typically involves the reaction of Boc-Gly-Gly-OH (tert-butyloxycarbonyl-glycyl-glycine) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester. The general reaction scheme is as follows:

- Dissolve Boc-Gly-Gly-OH and NHS in anhydrous dichloromethane.

- Add DCC to the solution and stir at room temperature for several hours.

- Filter off the dicyclohexylurea byproduct.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of byproducts.

化学反応の分析

Types of Reactions

Boc-Gly-Gly-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: The activated ester group (OSu) can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Hydrolysis: In the presence of water, this compound can hydrolyze to form Boc-Gly-Gly-OH and N-hydroxysuccinimide.

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, dimethylformamide (DMF), and acetonitrile.

Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

Amides: Formed by the reaction of this compound with amines.

Hydrolyzed Products: Boc-Gly-Gly-OH and N-hydroxysuccinimide.

科学的研究の応用

Peptide Synthesis

Overview:

Boc-Gly-Gly-OSu is primarily employed as a coupling agent in peptide synthesis. The N-hydroxysuccinimide (NHS) ester group enhances the reactivity of the compound, facilitating the formation of stable amide bonds with nucleophiles such as amino acids.

Key Applications:

- Building Block for Complex Peptides: It serves as a valuable precursor in synthesizing dipeptides and longer peptides, allowing researchers to create complex molecules for therapeutic applications.

- Environmental Impact: Recent studies have explored environmentally benign methods for peptide synthesis using this compound, yielding high purity and efficiency while minimizing waste .

Case Study:

In a study examining the synthesis of various peptides using this compound, researchers achieved yields exceeding 90% for several target dipeptides. For instance, Boc-Gly-Phe-OMe was synthesized with a yield of 93%, demonstrating the compound's effectiveness in peptide assembly .

| Peptide Target | Yield (%) |

|---|---|

| Boc-Gly-Phe-OMe | 93 |

| Boc-Gly-Gly-Phe-Leu-OBn | 94 |

| Boc-Tyr(Bn)-Gly-Gly-Phe-Leu-OBn | 88 |

Bioconjugation

Overview:

this compound is utilized in bioconjugation processes to modify biomolecules for therapeutic and diagnostic purposes. The NHS ester group allows for selective conjugation to amines on proteins or other biomolecules.

Key Applications:

- Targeted Therapeutics: The compound is used to attach therapeutic agents to specific targets, enhancing the efficacy of drug delivery systems.

- Diagnostics Development: It plays a crucial role in developing diagnostic tools by enabling the conjugation of biomolecules to surfaces or other compounds.

Case Study:

In a research project aimed at creating targeted drug delivery systems, this compound was successfully used to conjugate a therapeutic peptide to an antibody. The resulting conjugate demonstrated enhanced specificity towards cancer cells, showcasing the potential of this compound in targeted therapies .

Drug Delivery Systems

Overview:

this compound is also explored for its potential in formulating drug delivery systems that enhance the stability and efficacy of therapeutic agents.

Key Applications:

- Improved Stability: By forming stable conjugates with drugs, this compound can protect sensitive molecules from degradation.

- Enhanced Efficacy: The compound's ability to facilitate targeted delivery improves the overall therapeutic outcome.

Case Study:

A study investigating the use of this compound in drug delivery systems found that when conjugated with anti-cancer agents, the modified drugs exhibited increased half-lives and improved bioavailability compared to their unconjugated counterparts .

作用機序

The mechanism of action of Boc-Gly-Gly-OSu involves the formation of a stable amide bond with nucleophiles. The carboxyl group of the Boc-Gly-Gly moiety reacts with the amino group of the nucleophile, resulting in the formation of an amide bond. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester, which acts as an activating group, making the carboxyl group more reactive.

類似化合物との比較

Similar Compounds

Boc-Gly-OSu: Similar to Boc-Gly-Gly-OSu but with a single glycine residue.

Fmoc-Gly-Gly-OSu: Uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Cbz-Gly-Gly-OSu: Uses the benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness

This compound is unique due to its specific structure, which includes two glycine residues and the Boc protecting group. This structure provides enhanced stability and reactivity compared to similar compounds, making it a valuable reagent in peptide synthesis.

生物活性

Boc-Gly-Gly-OSu (Boc-protected glycylglycine N-hydroxysuccinimide ester) is a compound that has garnered interest in the field of peptide synthesis and biological research. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

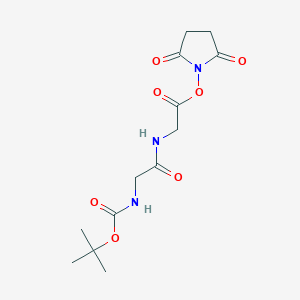

Chemical Structure and Properties

This compound has the chemical formula C₁₃H₁₉N₃O₇ and a molecular weight of 301.30 g/mol. The structure features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amino group during reactions. The hydroxysuccinimide (OSu) moiety facilitates the formation of peptide bonds with nucleophiles, making it an essential intermediate in peptide chemistry.

Synthesis of this compound

The synthesis of this compound typically involves coupling Boc-protected glycine with N-hydroxysuccinimide in the presence of activating agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU). This method allows for high yields and purity of the desired product, which can then be utilized in various peptide synthesis protocols .

Yield and Efficiency

The efficiency of this compound synthesis has been demonstrated in several studies:

| Reaction Conditions | Yield (%) |

|---|---|

| Coupling with TBTU | 79–91% |

| Synthesis using liquid-assisted ball milling | 96% |

| Reaction with HCl·H-Phe-OMe | 96% |

These results underscore the versatility and effectiveness of this compound as a coupling agent in peptide synthesis.

Biological Activity

This compound exhibits notable biological activities, particularly in neuroprotective applications. Research has shown that derivatives of this compound can reduce protein aggregation associated with neurodegenerative diseases like Alzheimer’s disease. For instance, studies involving SH-SY5Y neuronal cells demonstrated that certain conjugates derived from this compound significantly decreased amyloid-beta (Aβ) aggregation, which is pivotal in the pathology of Alzheimer’s disease .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of hybrid Glypromate conjugates synthesized from this compound. These conjugates were shown to enhance cell viability (>85%) and reduce Aβ-induced cytotoxicity in differentiated neuronal cells .

- Peptide Synthesis Applications : In another study focusing on environmentally benign peptide synthesis, this compound was successfully employed to create various dipeptides and tripeptides with high yields while minimizing environmental impact. The results indicated that using Boc-protected amino acids significantly improved reaction outcomes .

- Quantitative Assays : A highly sensitive assay was developed for quantifying intracellular glycyl-sarcosine using this compound as a reference compound. This highlights its utility not only as a coupling agent but also as a standard in biochemical assays .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-6-8(17)14-7-11(20)23-16-9(18)4-5-10(16)19/h4-7H2,1-3H3,(H,14,17)(H,15,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFADWSLCJBFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。